3,5-Diaminopyrazine-2-carbonitrile
Description
3,5-Diaminopyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with two amino groups at positions 3 and 5 and a nitrile group at position 2. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The amino groups enhance nucleophilicity and hydrogen-bonding capacity, while the nitrile group offers reactivity for further functionalization, such as cyclization or cross-coupling reactions.
Properties
Molecular Formula |
C5H5N5 |
|---|---|
Molecular Weight |
135.13 g/mol |
IUPAC Name |
3,5-diaminopyrazine-2-carbonitrile |
InChI |
InChI=1S/C5H5N5/c6-1-3-5(8)10-4(7)2-9-3/h2H,(H4,7,8,10) |
InChI Key |
SEOQUFWBUGVPPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)C#N)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diaminopyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 2,3-diaminopyrazine with cyanogen bromide. The reaction is carried out in an organic solvent such as acetonitrile, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Diaminopyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyrazine oxides.
Reduction: Conversion to 3,5-diaminopyrazine-2-amine.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3,5-Diaminopyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,5-diaminopyrazine-2-carbonitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their function. The nitrile group can participate in electrophilic reactions, modifying the activity of enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,5-Diaminopyrazine-2-carbonitrile with pyrazine-carbonitrile derivatives and related heterocycles, focusing on structural features, physicochemical properties, and reactivity.
Structural and Functional Group Comparisons
Table 1: Key Structural Differences and Similarities
| Compound Name | Substituents (Positions) | Functional Groups | Molecular Formula |
|---|---|---|---|
| This compound | 2-CN, 3-NH2, 5-NH2 | Nitrile, amine | C5H4N6 |
| 3-Chloropyrazine-2-carbonitrile | 2-CN, 3-Cl | Nitrile, chlorine | C5H2ClN3 |
| 5-Acetylpyrazine-2-carbonitrile | 2-CN, 5-COCH3 | Nitrile, ketone | C7H5N3O |
| (2Z)-2-(4-Cyanobenzylidene)-...* | 6-CN, fused thiazolo-pyrimidine | Nitrile, carbonyl, thiazole | C22H17N3O3S |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The amino groups in this compound are electron-donating, increasing the electron density of the pyrazine ring compared to chlorine (electron-withdrawing) in 3-Chloropyrazine-2-carbonitrile . This difference influences reactivity in electrophilic substitution and metal-catalyzed reactions.
- Nitrile Positioning : The nitrile group at position 2 is conserved across all compared compounds, but its electronic environment varies. For example, in 5-Acetylpyrazine-2-carbonitrile, the adjacent acetyl group may sterically hinder nitrile reactivity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points : Compounds with fused rings (e.g., thiazolo-pyrimidine derivatives like 11b) exhibit higher melting points (213–215°C) due to increased rigidity and intermolecular interactions .
- Nitrile IR Stretches : The nitrile stretching frequency (~2,200 cm⁻¹) is consistent across derivatives, but electron-donating groups (e.g., NH2) may slightly lower the wavenumber compared to electron-withdrawing groups (e.g., Cl) .
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